N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide
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Overview
Description
N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the preparation of 10H-phenothiazine-10-carboxylic acid, which is then reacted with 3-(methyl(phenyl)amino)propylamine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide involves interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which helps in reducing psychotic symptoms. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Periciazine: Used to treat aggression and impulsiveness in psychiatric conditions.
Uniqueness
N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide stands out due to its unique structural features, which may confer distinct pharmacological properties. Its specific substitution pattern on the phenothiazine ring differentiates it from other compounds in the same class, potentially leading to unique interactions with molecular targets .
Properties
Molecular Formula |
C23H23N3OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[3-(N-methylanilino)propyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C23H23N3OS/c1-25(18-10-3-2-4-11-18)17-9-16-24-23(27)26-19-12-5-7-14-21(19)28-22-15-8-6-13-20(22)26/h2-8,10-15H,9,16-17H2,1H3,(H,24,27) |
InChI Key |
ZWHHCRPMFHBASK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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